2-(2-(2-Aminoethylamino)ethylamino)ethanol
Overview
Description
2-(2-(2-Aminoethylamino)ethylamino)ethanol is a chemical compound with the molecular formula C4H12N2O and a molecular weight of 104.1509 g/mol . It is also known by several other names, including β-Aminoethyl-β-hydroxyethylamine, (β-Hydroxyethyl)ethylenediamine, and N-(2-Hydroxyethyl)ethylenediamine . This compound is an amine and alcohol, making it a bifunctional molecule that can participate in a variety of chemical reactions .
Preparation Methods
2-(2-(2-Aminoethylamino)ethylamino)ethanol can be synthesized through the reaction of ethylenediamine with ethylene oxide . The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of large-scale reactors where ethylenediamine and ethylene oxide are combined in the presence of a catalyst to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where the hydroxyl group or amine groups are replaced by other functional groups
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-(2-Aminoethylamino)ethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the preparation of bioconjugate materials for drug delivery and protein labeling.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in various biochemical assays.
Industry: It is used in the production of surfactants, chelating agents, and fuel additives.
Mechanism of Action
The mechanism of action of 2-(2-(2-Aminoethylamino)ethylamino)ethanol involves its ability to neutralize acids in exothermic reactions to form salts and water . This compound can interact with various molecular targets, including proteins and nucleic acids, through its amine and hydroxyl groups. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
2-(2-(2-Aminoethylamino)ethylamino)ethanol is similar to other amino alcohols such as ethanolamine, diethanolamine, and triethanolamine . it is unique in its structure, which includes two amine groups and one hydroxyl group, allowing it to participate in a wider range of chemical reactions and interactions . Similar compounds include:
Ethanolamine (2-Aminoethanol): A simpler amino alcohol with one amine and one hydroxyl group.
Diethanolamine: Contains two hydroxyl groups and one amine group.
Triethanolamine: Contains three hydroxyl groups and one amine group.
These compounds share some chemical properties but differ in their reactivity and applications due to their structural differences .
Properties
IUPAC Name |
2-[2-(2-aminoethylamino)ethylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N3O/c7-1-2-8-3-4-9-5-6-10/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOBSBRYQIYZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862803 | |
Record name | Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1965-29-3 | |
Record name | 2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyethyldiethylenetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-(2-aminoethylamino)ethylamino)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYETHYLDIETHYLENETRIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V9G95NWB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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